4-methoxy-2-oxo-2H-pyran-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-oxopyran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-5-2-6(4-8)11-7(9)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRDIIZXDJMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-85-0 | |
| Record name | 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methoxy 2 Oxo 2h Pyran 6 Carbaldehyde
Conventional Synthetic Pathways to the 2-Pyrone Core
Conventional methods typically involve a stepwise approach, starting from readily available precursors to first construct the 4-methoxy-6-methyl-2-pyrone scaffold, which is then selectively oxidized to yield the target carbaldehyde.
The most common starting material for this pathway is 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone. This precursor provides the basic 2-pyrone skeleton. The synthesis of the intermediate, 4-methoxy-6-methyl-2H-pyran-2-one, is achieved through the methylation of the C4-hydroxyl group. This etherification is a standard procedure in organic synthesis.
Following the formation of the methoxy-substituted pyrone, the final step is the targeted oxidation of the C6-methyl group to introduce the carbaldehyde functionality.
Table 1: Conventional Synthesis Progression
| Step | Starting Material | Key Transformation | Product |
|---|---|---|---|
| 1 | 4-Hydroxy-6-methyl-2H-pyran-2-one | Methylation of C4-OH group | 4-Methoxy-6-methyl-2H-pyran-2-one |
| 2 | 4-Methoxy-6-methyl-2H-pyran-2-one | Oxidation of C6-CH₃ group | 4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde |
The conversion of the methyl group at the C6 position to a carbaldehyde is a critical step that requires a selective oxidizing agent. Selenium dioxide (SeO₂) is a well-established reagent for the allylic oxidation of methyl groups adjacent to a double bond, as is the case in the 2-pyrone ring system. nih.govwikipedia.org
The reaction, known as the Riley oxidation, involves heating the substrate, such as 4-methoxy-6-methyl-2H-pyran-2-one, with a stoichiometric amount of SeO₂ in a suitable solvent like 1,4-dioxane. nih.govwikipedia.org This method is effective for synthesizing various heterocyclic aldehydes. nih.gov For instance, the crucial step in the synthesis of the antibiotic caerulomycin E involved the oxidation of a methyl group to a formyl group in 4-methoxy-6-methyl-2,2′-bipyridine using selenium dioxide. nih.gov Research has demonstrated that mono- and diformyl-4H-pyranones can be obtained in suitable yields using SeO₂ as a stoichiometric oxidant for the methyl group. nih.gov The mechanism involves an initial ene reaction followed by a mdpi.comarkat-usa.org-sigmatropic rearrangement. wikipedia.org
Table 2: Research Findings on Selenium Dioxide Oxidation
| Oxidizing Agent | Substrate Type | Product Type | Significance | Reference |
|---|---|---|---|---|
| Selenium Dioxide (SeO₂) | Methyl-substituted heterocycles | Heterocyclic aldehydes | Standard method for formyl group introduction. nih.gov | nih.govresearchgate.net |
| Selenium Dioxide (SeO₂) | Allylic methyl groups | Allylic aldehydes/alcohols | Known as the Riley Oxidation; proceeds via an ene reaction and sigmatropic rearrangement. wikipedia.org | wikipedia.org |
| Selenium Dioxide (SeO₂) | 2,4-dimethylquinoline | 2-formyl-4-methylquinoline | Demonstrates selectivity, with the 2-methyl group being more susceptible to oxidation. nih.gov | nih.gov |
Advanced and Emerging Synthetic Approaches to 2-Pyrone Aldehydes
Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. These advanced approaches often focus on novel cyclization strategies, one-pot multicomponent reactions, and bio-inspired catalysis to construct the 2-pyrone aldehyde framework.
Transition metal-free methods are gaining traction due to their cost-effectiveness and reduced metal contamination in the final products. Thermal rearrangement reactions represent one such approach. For example, a synthetic sequence for 6-substituted pyrones has been developed from furfuryl alcohol, where the key step involves the thermal rearrangement of derived epoxides. uni-regensburg.de Another strategy involves the high-vacuum pyrolysis of a diethyl 2-formylcyclopropane-1,1-dicarboxylate, which directly affords an α-pyrone (ethyl coumalate) at 550–575°C. researchgate.net These methods showcase the potential to construct the 2-pyrone core through heat-induced molecular reorganizations without the need for metal catalysts. uni-regensburg.deresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and molecular diversity. bohrium.com Pyranone precursors, such as 4-hydroxy-6-methyl-2-pyrone, are valuable building blocks in these reactions. arkat-usa.org For instance, novel pyrano[4,3-b]pyran-5-one derivatives have been efficiently synthesized via a one-pot, three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org These MCRs often proceed through a domino sequence of reactions, such as Knoevenagel condensation followed by Michael addition and cyclization, to rapidly build complex heterocyclic systems. mdpi.comresearchgate.net
Table 3: Examples of Multicomponent Reactions for Pyran Derivatives
| Reaction Type | Precursors | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component domino reaction | Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Ammonium acetate, Microwave irradiation | Pyrano[4,3-b]pyran-5-one | arkat-usa.org |
| Three-component reaction | Aromatic aldehydes, Malononitrile, Hydroxy methyl pyranone | Ionic liquid, 80°C | Substituted Pyran | mdpi.com |
| Tandem Knoevenagel–Michael protocol | Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid, Reflux | Fused Pyrimidine-Pyrone | mdpi.com |
Drawing inspiration from nature's synthetic machinery offers a powerful paradigm for developing new catalytic reactions. nih.govacs.org The biosynthesis of flavonoids, which contain a benzopyranone core, occurs via enzymatic cyclization, inspiring the development of biomimetic, asymmetric catalytic approaches for pyranone synthesis. nih.govacs.org These methods often employ bifunctional catalysts that mimic enzyme active sites to achieve high stereoselectivity. acs.org
On the sustainability front, green chemistry principles are being applied to pyranone synthesis. This includes the use of bio-based starting materials, such as deriving coumalic acid (a 2-pyrone) from malic acid, which is a renewable feedstock. researchgate.net Furthermore, the development of heterogeneous catalysts, like bio-synthesized ZnO nanoparticles from plant extracts, provides an environmentally friendly and reusable option for catalyzing the synthesis of 4H-pyran derivatives. orgchemres.org
Regio- and Chemoselectivity in the Synthesis of this compound
The synthesis of this compound necessitates careful control over both regioselectivity (the position of the formylation) and chemoselectivity (the selective reaction of one functional group in the presence of others). The directing effects of the substituents on the pyran-2-one ring play a crucial role in determining the outcome of the synthetic steps.
Regioselectivity:
The introduction of the formyl group onto the 4-methoxy-2-oxo-2H-pyran ring is an electrophilic substitution reaction. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. The 4-methoxy group is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This donation of electron density increases the nucleophilicity of the pyranone ring, making it more susceptible to electrophilic attack.
The electron-donating effect of the methoxy (B1213986) group primarily enhances the electron density at the ortho and para positions relative to it. In the 4-methoxy-2-oxo-2H-pyran system, the C-3 and C-5 positions are ortho to the methoxy group, while the C-6 position is not directly analogous to a simple benzene (B151609) ring due to the presence of the ring oxygen and the lactone functionality. However, analysis of the resonance structures indicates a significant increase in electron density at the C-3 and C-5 positions.
Despite the activation at C-3 and C-5, the Vilsmeier-Haack reaction, a common method for formylation, can exhibit selectivity for other positions depending on the substrate and reaction conditions. For electron-rich heterocyclic systems, formylation often occurs at the most sterically accessible and electronically activated position. In the case of 4-methoxypyran-2-ones, while the C-3 and C-5 positions are electronically activated, the C-6 position can also be susceptible to electrophilic attack, particularly if other positions are blocked or if the reaction proceeds through a different mechanism.
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which is a relatively bulky electrophile. organic-chemistry.orgijpcbs.comwikipedia.org Steric hindrance can therefore play a significant role in directing the substitution.
Chemoselectivity:
The this compound precursor, 4-methoxy-2H-pyran-2-one, possesses several potentially reactive sites, including the double bonds of the pyranone ring and the methoxy group. Achieving chemoselective formylation at a specific C-H bond without affecting other functional groups is a critical aspect of the synthesis.
The Vilsmeier-Haack reaction is generally highly chemoselective for the formylation of electron-rich aromatic and heteroaromatic rings. ijpcbs.com Under the typical conditions of the Vilsmeier-Haack reaction, the lactone functionality of the pyran-2-one ring is stable and does not undergo cleavage. Similarly, the methoxy group is also generally unreactive towards the Vilsmeier reagent.
The primary challenge in chemoselectivity would arise if the starting material contained other functional groups that are sensitive to the acidic and dehydrating conditions of the Vilsmeier-Haack reaction. However, for the synthesis of the target molecule from 4-methoxy-2H-pyran-2-one, the main concern is the regioselectivity of the formylation.
The successful synthesis of the target compound would likely proceed via the Vilsmeier-Haack formylation of a suitable 4-methoxypyran-2-one precursor. The specific reaction conditions, such as temperature and stoichiometry of the reagents, would need to be carefully optimized to achieve the desired regioselectivity for the C-6 position.
Interactive Data Table: Regioselectivity in Electrophilic Formylation of Activated Heterocycles
| Substrate | Reagents | Position of Formylation | Reference |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 5-position | mdpi.com |
| Substituted Phenylacetones | Vilsmeier Reagent | 3-position (of resulting pyrone) | researchgate.net |
| Electron-rich arenes | Vilsmeier Reagent | Generally ortho and para to activating groups | organic-chemistry.org |
This table illustrates the directing effects of activating groups in various heterocyclic and aromatic systems, providing a basis for predicting the outcome of the formylation of 4-methoxy-2H-pyran-2-one.
Reactivity and Reaction Pathways of 4 Methoxy 2 Oxo 2h Pyran 6 Carbaldehyde
Electrophilic Transformations of the Carbaldehyde Moiety
The carbaldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Knoevenagel Condensation Reactions and their Derivatives
The Knoevenagel condensation is a well-established method for carbon-carbon bond formation involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. banglajol.inforsc.org This reaction is widely used in the synthesis of fine chemicals and complex heterocyclic compounds. psu.edu While the reaction is broadly applicable to a wide range of aldehydes, banglajol.infolookchem.com a specific study detailing the Knoevenagel condensation of 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde could not be located in the searched literature.
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. This can be followed by protonation to yield an alcohol or by elimination of water in a condensation reaction (e.g., formation of imines/Schiff bases or hydrazones). mdpi.com For instance, the aldehyde group on pyran-based structures can react with amines to form Schiff bases. However, specific examples and detailed research findings on nucleophilic addition or condensation reactions involving the carbaldehyde moiety of this compound are not available in the reviewed scientific literature.
Cycloaddition Reactions Involving the 2H-Pyrone Ring System
The diene system within the 2H-pyrone ring allows it to participate in cycloaddition reactions, which are powerful tools for constructing complex cyclic molecules.
Diels-Alder Reaction Pathways with Pyranone Derivatives
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. 2-Pyrones can function as dienes, typically reacting with dienophiles to form bicyclic adducts, which can subsequently undergo decarboxylation. While Diels-Alder reactions of various pyranone derivatives have been studied, nih.gov no literature could be found that specifically documents the use of this compound as a diene in such transformations.
Lewis Acid-Mediated Prins Cyclization Strategies
The Prins cyclization involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol or alkene to form tetrahydropyran (B127337) rings. beilstein-journals.orgresearchgate.net This reaction is a powerful method for synthesizing six-membered oxygen-containing heterocycles. Despite the general utility of the Prins reaction, beilstein-journals.org there are no specific reports of this compound being used as the aldehyde component in Lewis acid-mediated Prins cyclization strategies.
Rearrangement and Cascade Reactions of 2H-Pyrone Aldehydes
Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient synthetic strategies. researchgate.net Aldehydes and pyrones can be versatile starting materials in such sequences. nih.gov However, the scientific literature lacks specific studies on rearrangement or cascade reactions initiated from the this compound scaffold.
Investigation of Domino Reaction Sequences
Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, represent an efficient strategy for building molecular complexity. Pyranone scaffolds, including derivatives of this compound, are excellent substrates for such sequences. Organocatalytic domino reactions, in particular, have been employed to synthesize structurally diverse pyran-annulated heterocyclic systems. nih.govresearchgate.net These reactions often proceed through an in-situ-formed intermediate, such as a benzylidenemalononitrile, which then undergoes further transformations. researchgate.net
The general approach involves a multicomponent reaction where an aldehyde, an active methylene compound, and another reactant are combined in the presence of an organocatalyst like L-proline or aspartic acid. nih.govresearchgate.net For instance, the ultrasound-assisted, L-proline-catalyzed reaction between an aldehyde, an active methylene compound, and kojic acid (a structurally related hydroxypyranone) in an aqueous ethanolic solution provides expedient access to functionalized dihydropyrano[3,2-b]pyrans. nih.gov This methodology highlights the potential of pyran-carbaldehydes to act as the aldehyde component in similar multicomponent domino strategies, leading to the rapid assembly of complex molecular architectures under environmentally benign conditions. nih.govresearchgate.net
Mechanistic Studies of Thermal Rearrangements in Pyranone Systems
Pyranone systems can undergo thermally induced rearrangements, often involving pericyclic reactions. One notable thermal reaction is decarbonylation, which has been observed in related furan-2,3-dione systems under mild conditions. researchgate.net Such reactions can lead to the formation of highly reactive intermediates that may dimerize or undergo further cyclizations. For instance, the thermal treatment of 5-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-furan-2,3-dione results in decarbonylation to form a propene-1,3-dione intermediate, which subsequently dimerizes to a pyranone structure. researchgate.net While not a direct rearrangement of the initial pyranone, this illustrates the thermal lability of related heterocyclic carbonyl compounds and the pathways available for rearrangement and reconstruction of the pyranone core. Mechanistic studies suggest that these transformations can proceed through concerted or stepwise pathways, depending on the substrate and reaction conditions.
Functional Group Interconversions and Derivatization Strategies
The aldehyde and pyranone moieties of this compound are key sites for functional group interconversions, enabling its derivatization into a wide array of other compounds.
Conversion to Carboxylic Acid Derivatives and Subsequent Esterification
The aldehyde group at the C6 position is readily oxidized to a carboxylic acid, yielding 4-methoxy-2-oxo-2H-pyran-6-carboxylic acid. nih.gov This transformation is a standard functional group interconversion in organic synthesis. The resulting carboxylic acid is a versatile intermediate in its own right.
Further derivatization is commonly achieved through esterification. For example, multicomponent reactions involving an aldehyde, malononitrile, and a β-ketoester (such as methyl acetoacetate (B1235776) or ethyl acetoacetate) can directly yield 4H-pyran-3-carboxylic acid esters. nih.gov While this represents a different synthetic route, it underscores the accessibility of pyran carboxylic esters. The direct esterification of 4-methoxy-2-oxo-2H-pyran-6-carboxylic acid can be accomplished using standard methods, such as Fischer esterification, to produce the corresponding esters. These derivatives are valuable for modulating the compound's physical properties and for use in further synthetic applications. researchgate.net
Table 1: Synthesis of Pyran Carboxylic Acid Esters
| Aldehyde Reactant | β-Ketoester | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 2-formyl-benzoic acid | Methyl acetoacetate | Piperidine | 6-Amino-4-(2-carboxy-phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester | 63% nih.gov |
This table illustrates representative syntheses of pyran carboxylic acid esters via a multicomponent reaction, demonstrating a common strategy for accessing this class of compounds.
Accessing Nitrogen-Containing Heterocycles through Reactions with Amines and Hydrazines
The electrophilic aldehyde group of this compound serves as a prime site for reactions with nitrogen nucleophiles, such as amines and hydrazines, providing a gateway to a diverse range of nitrogen-containing heterocycles.
Condensation reactions with hydrazines are particularly common. For example, refluxing 3-formylchromones, which contain a similar α,β-unsaturated aldehyde system, with 2,4-dinitrophenylhydrazine (B122626) or 2-benzothiazolylhydrazine in ethanol (B145695) readily forms the corresponding hydrazones. mdpi.comresearchgate.net These reactions are typically high-yielding and result in colored, often crystalline, products. mdpi.com
Similarly, reactions with amines can lead to the formation of imines or more complex heterocyclic structures. The reaction of 3-formylchromones with 2-hydroxyaniline can yield different products depending on the solvent; adducts are formed in ethanol, while in diethyl ether, a product incorporating two molecules of the aniline (B41778) is observed. mdpi.com Furthermore, multicomponent reactions involving aldehydes, malononitrile, and barbituric acid are a well-established route to pyrano[2,3-d]pyrimidines, which are fused nitrogen-containing heterocyclic systems. semanticscholar.org These transformations typically proceed via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. semanticscholar.org
Table 2: Representative Reactions with Nitrogen Nucleophiles
| Pyran/Chromone Aldehyde | Nitrogen Nucleophile | Solvent | Resulting Product Class |
|---|---|---|---|
| 3-Formylchromone derivative | 2,4-Dinitrophenylhydrazine | Ethanol | 2,4-Dinitrophenylhydrazone mdpi.com |
| 3-Formylchromone derivative | 2-Benzothiazolylhydrazine | Ethanol | 2-Benzothiazolylhydrazone mdpi.com |
| 3-Formylchromone derivative | 2-Hydroxyaniline | Ethanol | Adduct mdpi.com |
This table summarizes the outcomes of reacting pyran-like aldehydes with various amines and hydrazines, leading to the formation of diverse nitrogen-containing derivatives.
Synthetic Utility and Application As a Versatile Building Block
4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde as an Intermediate in Complex Molecule Synthesis
The pyran-2-one core is a prevalent motif in a multitude of natural products, many of which exhibit significant biological activity. nih.gov Consequently, synthetic intermediates that provide efficient access to this scaffold are of high importance. This compound serves as a key building block, providing a pre-functionalized six-membered ring that can be elaborated into more complex structures.
The 2-pyrone ring system is a fundamental component of numerous natural products, including those with antifungal, antibiotic, and cytotoxic properties. nih.gov The synthesis of these molecules often relies on building blocks that can be readily modified to achieve the target structure. While the direct application of this compound in the total synthesis of a specific natural product is not extensively documented in pre-eminent literature, its structural features are representative of key intermediates in biomimetic synthesis pathways. nih.gov Biomimetic approaches often hypothesize that complex natural products arise from linear polyketide precursors which cyclize to form pyrone cores. nih.govmdpi.com The aldehyde group at the C-6 position offers a convenient handle for chain extension or modification, essential for elaborating the basic pyrone scaffold into larger, more intricate lactone-containing natural products.
The inherent reactivity of the 2-pyrone ring makes it an excellent substrate for the construction of fused and polycyclic systems. The conjugated diene system within the pyrone ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to generate complex bicyclic or polycyclic frameworks. researchgate.netumich.edu The aldehyde functionality at C-6 can be used to direct the formation of new rings through condensation or multicomponent reactions. For instance, reactions with dinucleophilic species can lead to the formation of new heterocyclic rings fused to the pyranone core. General strategies for synthesizing fused 4H-pyran derivatives often involve the reaction of aldehydes with active methylene (B1212753) compounds in multicomponent reactions, highlighting the potential utility of the title compound in similar transformations. rsc.orgnih.gov
Strategies for Pyrone Ring Remodeling and Structural Diversification
Beyond its use as a static scaffold, the this compound ring is amenable to significant structural remodeling. This allows for the diversification of the core structure, leading to novel molecular frameworks.
A powerful strategy for expanding the pyranone nucleus involves its use as a two-carbon synthon in formal [4+2] cycloaddition reactions. Research on closely related 6-carboxy-substituted pyrones has demonstrated a regioselective annulation process where the pyrone acts as the C2 component. acs.org In this methodology, a benzylic anion adds in a conjugate fashion to the C5 position of the pyrone. The resulting enolate then attacks a pendant ester on the nucleophile, leading to the formation of a new six-membered ring fused to the original pyrone. acs.org A subsequent elimination step establishes aromaticity in the newly formed ring. This annulation strategy, which has been applied toward the synthesis of the natural product thermorubin, showcases how the C6-carbonyl functionality (an ester in the reported case) is critical for the final ring-closing step. acs.org It is highly probable that this compound could undergo analogous transformations, with the aldehyde group participating in the intramolecular cyclization, thus providing a route to expanded polycyclic systems.
Table 1: Annulation of a 6-Ester Substituted Pyrone with a Sulfoxide Anion acs.org This table illustrates the annulation strategy discussed, using a 6-ester pyrone as an analogue for the 6-carbaldehyde.
| Reactant 1 | Reactant 2 | Base | Key Transformation | Product Type |
|---|
The pyranone framework allows for selective functionalization at positions remote from the primary aldehyde group, enabling further structural diversification. The C4-methoxy group can be cleaved under hydrolytic conditions, yielding the corresponding 4-hydroxy-2-pyrone. mdpi.com This hydroxyl group can then serve as a nucleophile in various coupling reactions, such as Mitsunobu reactions or oxa-Michael additions, to introduce a wide array of substituents. beilstein-journals.orgnih.gov Furthermore, the C3 and C5 positions of the pyrone ring are known to be susceptible to electrophilic substitution, such as bromination, providing another avenue for introducing new functional groups. researchgate.net While these reactions have been primarily demonstrated on 4-hydroxy-6-methyl-2-pyrone, the underlying reactivity principles are applicable to the 4-methoxy analogue.
Table 2: Examples of Derivatization on Related 2-Pyrone Scaffolds
| Parent Compound | Position(s) Functionalized | Reagent/Reaction Type | Reference |
|---|---|---|---|
| 4-Hydroxy-6-methyl-2-pyrone | C3, C6-methyl | Brominating agents | researchgate.net |
| 4-Hydroxy-6-alkyl-2-pyrones | C4-OH | Alcohol, PPh₃, DIAD (Mitsunobu Reaction) | beilstein-journals.orgnih.gov |
| 4-Hydroxy-6-alkyl-2-pyrones | C4-OH | Propiolate Esters (Oxa-Michael Addition) | beilstein-journals.orgnih.gov |
Inspiration for Catalytic Reaction Discovery and Development from Pyranone Structures
The structural motifs and reactivity patterns of natural products containing the pyranone core have served as a source of inspiration for the development of new synthetic methods and catalytic systems. Biomimetic syntheses, which aim to replicate nature's strategies for constructing complex molecules, have been particularly fruitful in this regard. nih.govacs.orgrsc.org For example, the proposed electrocyclization of tetraene-pyrone precursors in the biosynthesis of natural products like ocellapyrone A has spurred investigations into similar transformations in the laboratory. nih.gov
The development of gold-catalyzed methods for the synthesis of 4-hydroxy-2-pyrones from acetylenic ketoesters is another example where the pyrone structure has guided catalyst discovery. mdpi.com The efficiency and selectivity of these catalytic reactions are often inspired by the precise transformations observed in biosynthetic pathways catalyzed by enzymes like polyketide synthases. mdpi.com While direct studies linking the specific reactivity of this compound to the development of a new catalyst are not prominent, its role as a classic polyketide-derived structure places it within the class of molecules that continue to inspire the design of novel, efficient, and selective catalytic transformations for heterocyclic synthesis.
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
While specific experimental data for 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the analysis of structurally similar compounds and established substituent effects. The pyranone ring, with its conjugated system of an α,β-unsaturated lactone, an enol ether, and a conjugated aldehyde, dictates a distinct pattern of chemical shifts.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the methoxy (B1213986) protons, the two vinylic protons on the pyranone ring, and the aldehydic proton. The aldehydic proton is anticipated to be the most deshielded due to the electron-withdrawing nature of the carbonyl group and its position within the conjugated system, appearing at approximately 9.5-10.0 ppm. The vinylic protons on the pyranone ring will likely appear in the range of 6.0-7.0 ppm, with their exact shifts influenced by the electronic effects of the methoxy and aldehyde groups. The methoxy protons are expected as a sharp singlet around 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with seven distinct resonances. The carbonyl carbons of the lactone and the aldehyde are expected to be the most downfield, typically appearing in the range of 160-190 ppm. The olefinic carbons of the pyranone ring will resonate between 100 and 150 ppm. The carbon of the methoxy group is expected to appear around 55-60 ppm.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CHO | 9.5 - 10.0 (s) | 185 - 195 |
| C2=O | - | 160 - 165 |
| C3-H | 6.2 - 6.5 (d) | 105 - 115 |
| C4-OCH₃ | - | 165 - 175 |
| C5-H | 6.8 - 7.2 (d) | 95 - 105 |
| C6 | - | 150 - 160 |
| -OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |
Note: The predicted chemical shifts are based on analogous compounds and general NMR principles. 's' denotes a singlet and 'd' denotes a doublet.
Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a correlation between the two vinylic protons on the pyranone ring (H3 and H5), confirming their scalar coupling and proximity within the spin system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the pyranone ring and the methoxy group.
The aldehydic proton showing correlations to C5 and C6.
The methoxy protons showing a correlation to C4.
The vinylic proton H3 showing correlations to C2, C4, and C5.
The vinylic proton H5 showing correlations to C3, C4, and the aldehyde carbon.
Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of two carbonyl groups (lactone and aldehyde) would result in strong absorption bands in the region of 1650-1750 cm⁻¹. The C=C bonds of the pyranone ring would likely show absorptions in the 1550-1650 cm⁻¹ range. The C-O stretching vibrations of the lactone and the enol ether would appear in the 1000-1300 cm⁻¹ region.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1700 |
| C=O (Lactone) | 1720 - 1740 |
| C=C (Alkene) | 1550 - 1650 |
| C-O (Ether/Lactone) | 1000 - 1300 |
| C-H (Aldehyde) | 2720 - 2820 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as insights into its structure through fragmentation analysis.
The molecular formula of this compound is C₇H₆O₄, with a monoisotopic mass of 154.0266 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thus verifying the elemental composition.
Electrospray ionization (ESI-MS) would likely show prominent adduct ions such as [M+H]⁺ (m/z 155.0339) and [M+Na]⁺ (m/z 177.0158). uni.lu The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to involve initial losses of small, stable molecules. A plausible fragmentation pathway could involve the loss of carbon monoxide (CO) from the aldehyde group, followed by further fragmentation of the pyranone ring.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M]⁺ | 154.0266 |
| [M+H]⁺ | 155.0339 |
| [M+Na]⁺ | 177.0158 |
| [M-CO]⁺ | 126.0317 |
| [M-CHO]⁺ | 125.0239 |
Electronic Spectroscopy (e.g., UV-Visible Absorption) for Conjugation and Electronic Structure Assessment
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the pyranone ring and the aldehyde group, is expected to give rise to strong absorption in the UV region. The spectrum would likely show π → π* transitions. The presence of the methoxy group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyranone-aldehyde.
X-ray Crystallography for Definitive Solid-State Structure Determination
While no crystal structure for this compound has been reported, analysis of closely related compounds, such as 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, provides valuable insights into the expected solid-state structure. researchgate.net The pyranone ring is expected to be largely planar to maximize π-conjugation. The bond lengths within the ring would likely exhibit partial double bond character. The methoxy and aldehyde substituents would also be expected to be coplanar with the ring to facilitate electronic delocalization. X-ray crystallography would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Future Directions and Unexplored Research Avenues
Development of Asymmetric Synthetic Routes to Enantiomerically Pure 2-Pyrone Aldehyde Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. While numerous methods exist for the synthesis of 2-pyrones, the development of asymmetric routes to substituted 2-pyrone aldehydes like 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde remains a significant challenge. Future research should focus on several key strategies to access these valuable chiral building blocks.
One promising avenue is the use of chiral pool synthesis . This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, to construct the target molecule. For instance, derivatives of D-glucal or D-galactal could potentially be transformed into chiral 2-pyrone intermediates.
Another critical area for exploration is the development of catalytic asymmetric reactions . Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules. Chiral amines, such as those derived from cinchona alkaloids or proline, could be employed to catalyze asymmetric Diels-Alder reactions with 2-pyrones, establishing key stereocenters with high enantioselectivity. researchgate.netimperial.ac.ukresearchgate.net The development of bifunctional organocatalysts that can simultaneously activate both the 2-pyrone and a reaction partner is a particularly exciting prospect. researchgate.netimperial.ac.ukresearchgate.net
Furthermore, N-Heterocyclic Carbene (NHC) catalysis has shown great promise in the synthesis of 2-pyrones. Future work could explore the use of chiral NHCs to catalyze the asymmetric annulation of α,β-unsaturated aldehydes with various partners to construct the 2-pyrone core with pendant functionality that can be converted to the carbaldehyde.
| Strategy | Description | Potential Starting Materials/Catalysts |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | D-glucal, D-galactal, amino acids |
| Organocatalytic Diels-Alder | Asymmetric [4+2] cycloaddition reactions catalyzed by small organic molecules. | Cinchona alkaloid derivatives, Proline derivatives |
| Chiral NHC Catalysis | Enantioselective annulation reactions catalyzed by N-Heterocyclic Carbenes. | Chiral triazolium salts |
Investigation of Organocatalytic and Biocatalytic Transformations of the Carbaldehyde Moiety
The carbaldehyde group of this compound is a versatile handle for a wide array of chemical transformations. The application of organocatalysis and biocatalysis to modify this moiety offers significant opportunities for the creation of novel and structurally diverse derivatives in a stereocontrolled manner.
Organocatalysis provides a powerful platform for the asymmetric functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate the aldehyde through the formation of a chiral iminium ion. This activation strategy can be exploited for a variety of enantioselective transformations, including:
Epoxidation: Asymmetric epoxidation using hydrogen peroxide as a green oxidant can lead to the formation of chiral epoxy-aldehydes, which are valuable synthetic intermediates. researchgate.net
Michael Additions: The enantioselective addition of nucleophiles to the pyrone ring, activated by the iminium ion, can generate new stereocenters.
α-Functionalization: Reactions such as α-bromination or α-oxidation can introduce new functionality at the position adjacent to the aldehyde, leading to highly functionalized pyrone derivatives. researchgate.netmdpi.com
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. For the carbaldehyde moiety of this compound, several classes of enzymes could be investigated:
Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the highly enantioselective reduction of the aldehyde to the corresponding primary alcohol, or the oxidation of a primary alcohol to the aldehyde. researchgate.net
Aldehyde Oxidoreductases (AORs) and Carboxylic Acid Reductases (CARs): These enzymes could be explored for the selective oxidation of the aldehyde to a carboxylic acid or the reduction of a corresponding carboxylic acid to the aldehyde. researchgate.net
Transaminases: These enzymes could be used for the asymmetric synthesis of chiral amines from the aldehyde.
| Catalytic Approach | Transformation | Potential Catalyst/Enzyme | Product Type |
| Organocatalysis | Asymmetric Epoxidation | Diarylprolinol silyl ethers | Chiral epoxy-aldehydes |
| Organocatalysis | Asymmetric α-Bromination | Chiral secondary amines | α-Bromo-pyrone aldehydes |
| Biocatalysis | Enantioselective Reduction | Alcohol Dehydrogenases (ADHs) | Chiral primary alcohols |
| Biocatalysis | Asymmetric Amination | Transaminases | Chiral primary amines |
Exploration of Novel and Unprecedented Reaction Pathways and Cascade Sequences
The rich functionality of this compound makes it an ideal substrate for the exploration of novel reaction pathways and the design of elegant cascade sequences. Such investigations could lead to the rapid construction of complex molecular scaffolds from a simple starting material.
The 2-pyrone ring itself is susceptible to a variety of transformations. Nucleophilic attack at the C2, C4, or C6 positions can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. researchgate.net Future research could explore the reaction of this compound with a diverse range of nucleophiles to uncover novel ring transformation reactions.
Domino reactions , where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to molecular synthesis. The aldehyde and the pyrone ring in the target molecule can act in concert to initiate and propagate cascade sequences. For example, an initial reaction at the aldehyde could trigger a subsequent intramolecular reaction with the pyrone ring, leading to the formation of fused or spirocyclic systems. Gold-catalyzed domino reactions, for instance, have been shown to be effective in the synthesis of complex furopyrans. fu-berlin.de
Furthermore, the development of multicomponent reactions involving this compound would be a highly valuable endeavor. These reactions, where three or more starting materials are combined in a single pot to form a complex product, are highly atom-economical and efficient. An electrocatalytic cascade reaction of aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one has been reported, suggesting the potential for similar multicomponent processes with the title compound. mdpi.com
Integration of this compound Synthesis and Reactivity in Flow Chemistry and Automated Platforms
The translation of synthetic routes for this compound and its subsequent transformations to flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry , where reactions are performed in a continuously flowing stream in a microreactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgbeilstein-journals.org This can lead to improved yields, higher selectivity, and safer handling of reactive intermediates. The synthesis of 2-pyrone derivatives has been successfully demonstrated in a flow process, suggesting that the synthesis of this compound could also be adapted to this technology. rsc.orgrsc.org Furthermore, subsequent reactions of the aldehyde moiety could be performed in a continuous fashion, allowing for a "synthesis-to-functionalization" workflow.
Automated synthesis platforms can further accelerate the discovery and optimization of reactions involving this compound. imperial.ac.ukresearchgate.netresearchgate.net These platforms can perform a large number of experiments in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. This high-throughput approach can significantly reduce the time required to develop new synthetic methods and to explore the chemical space around the 2-pyrone scaffold. The integration of automated synthesis with in-line analytical techniques can provide real-time data for reaction optimization.
| Technology | Advantages | Potential Applications for this compound |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. | Synthesis of the 2-pyrone core, subsequent functionalization of the carbaldehyde. |
| Automated Synthesis | High-throughput screening, rapid reaction optimization. | Discovery of new catalysts and reaction conditions, library synthesis of derivatives. |
| Microreactor Technology | Precise control over reaction conditions, reduced reaction volumes. | Optimization of reaction parameters for novel transformations. |
By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the discovery of new bioactive molecules and advanced materials.
Q & A
Q. What are the established synthetic routes for 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde, and what critical parameters influence yield?
The compound is synthesized via oxidation of 4-methoxy-6-methyl-2H-pyran-2-one using selenium dioxide (SeO₂) in dry dioxane under nitrogen at 160°C for 4 hours. Key parameters include strict anhydrous conditions, precise stoichiometry (e.g., 5:1 molar ratio of SeO₂ to substrate), and purification via flash chromatography (EtOAc/petroleum ether). Yield optimization requires monitoring reaction completion via TLC and ensuring efficient removal of byproducts during filtration .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on H NMR (δ 9.51 ppm for the aldehyde proton, 3.86 ppm for methoxy), complemented by X-ray crystallography using programs like SHELXL for refinement. Crystallographic data should resolve the planar pyranone ring and confirm the aldehyde’s regiochemistry. Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and mass spectrometry ensures purity .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, goggles, lab coat) to avoid skin contact. Work in a fume hood due to potential respiratory irritancy. Waste must be segregated for professional disposal, particularly SeO₂ residues, which are toxic. Storage should be in airtight containers, away from ignition sources .
Advanced Research Questions
Q. How can reaction yields be improved when scaling up the synthesis of this compound?
Optimize SeO₂ stoichiometry to minimize excess reagent (which complicates purification). Replace dioxane with a higher-boiling solvent (e.g., diglyme) to reduce pressure risks at 160°C. Implement continuous extraction techniques to isolate the aldehyde before side reactions (e.g., over-oxidation) occur. Monitor reaction kinetics via in-situ FTIR to terminate at peak yield .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic conformational changes. Use DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to refine predictions. For crystallographic mismatches, re-refine data using SHELXPRO to check for twinning or disordered atoms. Cross-reference with analogs like 4-hydroxy-2-oxo-2H-pyran-6-carbaldehyde to identify substituent-specific trends .
Q. What strategies are effective in studying the compound’s reactivity in heterocyclic transformations?
Explore its use as a dienophile in Diels-Alder reactions under microwave-assisted conditions to enhance regioselectivity. Monitor aldehyde reactivity via in-situ H NMR to track intermediates. For condensation reactions (e.g., hydrazone formation), optimize pH and temperature to avoid premature cyclization, as seen in related pyranone hydrazones .
Q. How can computational tools predict the biological activity of derivatives of this compound?
Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases or oxidoreductases). Validate predictions with in vitro assays, focusing on substituent effects (e.g., methoxy vs. hydroxy groups). QSAR models trained on analogs like 6-acrylic phenethyl ester-2-pyranones can guide structural modifications for enhanced bioactivity .
Q. What crystallographic challenges arise when analyzing polymorphs of this compound?
Polymorphism may occur due to flexible methoxy and aldehyde groups. Use temperature-dependent crystallography to identify stable forms. Refinement in SHELXL should include anisotropic displacement parameters for oxygen atoms. Compare unit cell parameters with databases (e.g., Cambridge Structural Database) to classify polymorphs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
